molecular formula C18H16ClN3O B5537038 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide

Cat. No. B5537038
M. Wt: 325.8 g/mol
InChI Key: VWNLWHBALKZQBC-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, often involves multiple steps, such as reductive amination, deprotection in acidic media, and transamination. These procedures aim to introduce specific functional groups, achieving high yield and purity of the desired product. Notably, solvent-free conditions and microwave irradiation have been utilized to improve efficiency and sustainability of the synthesis process (Meziane, 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole acrylamide derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms, molecular conformation, and the presence of functional groups, essential for understanding the chemical behavior and reactivity of these compounds (Raouafi et al., 2005).

Chemical Reactions and Properties

Benzimidazole acrylamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The presence of acrylamide groups introduces reactivity towards nucleophiles, enabling further functionalization and the formation of complex molecular architectures. These compounds exhibit interesting photophysical properties, potentially useful in materials science and as probes in biological systems (Shi et al., 2006).

Physical Properties Analysis

The physical properties of benzimidazole acrylamide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure. For instance, the introduction of specific substituents can enhance thermal stability, making these compounds suitable for applications requiring high-temperature processes (Padalkar et al., 2011).

Scientific Research Applications

Photopolymerization Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide and related compounds have been studied in the context of photopolymerization. A derivative, hexaarylbiimidazole, shows good UV-visible absorption ability and high photolysis efficiency, making it efficient for photo-initiation in acrylates. This indicates potential applications in photopolymerization processes, which are crucial in industries like 3D printing and coatings (Shi, Yin, Kaji, & Yori, 2006).

Antitumor Activity

Certain derivatives of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide have shown promise as histone deacetylase (HDAC) inhibitors with potential antitumor activity. For instance, N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides have been found to be more potent than SAHA (a known HDAC inhibitor) in enzymatic and cellular assays, indicating their potential as therapeutic agents in cancer treatment (Wang et al., 2009).

Anti-tubercular Agents

Substituted benzimidazoles, which are structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, have been evaluated for their anti-tubercular activity against various strains of Mycobacterium species. This suggests potential applications in the development of new anti-tubercular drugs (Manivannan, 2019).

Photophysical Properties in Fluorescent Compounds

The compound and its derivatives have been utilized in the synthesis of fluorescent compounds with interesting photophysical properties. These properties include excited-state intramolecular proton transfer pathways, dual emission characteristics, and thermal stability up to 200°C. Such compounds are useful in areas like sensor technology and bioimaging (Padalkar et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Benzimidazole derivatives have been studied for various biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known activities of benzimidazole derivatives. It could also involve exploring its potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-6-2-1-5-13(14)9-10-18(23)20-12-11-17-21-15-7-3-4-8-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNLWHBALKZQBC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0087629.P001

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